2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide
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Description
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.508. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to have a wide range of biological activities .
Mode of Action
It’s known that similar compounds can inhibit a wide range of nucleoside-resistant hepatitis b virus variants .
Biochemical Pathways
Similar compounds have been reported to inhibit lipid peroxidation and protein hydrolysis induced by lipoxygenase and trypsin .
Pharmacokinetics
It’s known that similar compounds have good oral bioavailability .
Result of Action
Similar compounds have been reported to inhibit carrageenan-induced paw edema (cpe) and pain perception .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-butoxyaniline with ethyl acetoacetate to form 2-(4-butoxyphenyl)-4-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid ethyl ester. Finally, the ethyl ester is converted to the desired compound by reacting it with p-toluidine in the presence of acetic anhydride.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "hydrazine hydrate", "p-toluidine", "acetic anhydride" ], "Reaction": [ "Step 1: 4-butoxyaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-butoxyphenyl)-4-oxobutanoic acid ethyl ester.", "Step 2: The intermediate from step 1 is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid ethyl ester.", "Step 3: The ethyl ester from step 2 is then reacted with p-toluidine in the presence of acetic anhydride to form the desired compound, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide." ] } | |
CAS No. |
941933-87-5 |
Molecular Formula |
C25H26N4O3 |
Molecular Weight |
430.508 |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H26N4O3/c1-3-4-15-32-21-11-7-19(8-12-21)22-16-23-25(31)28(13-14-29(23)27-22)17-24(30)26-20-9-5-18(2)6-10-20/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,30) |
InChI Key |
BVIWDIIJFMZWNK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C |
solubility |
not available |
Origin of Product |
United States |
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